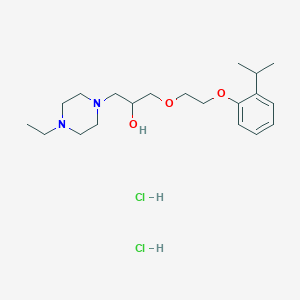

1-(4-Ethylpiperazin-1-yl)-3-(2-(2-isopropylphenoxy)ethoxy)propan-2-ol dihydrochloride

Description

1-(4-Ethylpiperazin-1-yl)-3-(2-(2-isopropylphenoxy)ethoxy)propan-2-ol dihydrochloride is a piperazine-derived compound characterized by a central propan-2-ol backbone substituted with a 4-ethylpiperazine moiety and a 2-(2-isopropylphenoxy)ethoxy chain. Its molecular formula is inferred as C24H38Cl2N2O3 (adjusting for ethyl substitution vs. fluorophenyl in ), with a molecular weight approximating 489.4 g/mol (assuming similarity to ’s fluorophenyl analog). The dihydrochloride salt enhances solubility for pharmacological use.

Properties

IUPAC Name |

1-(4-ethylpiperazin-1-yl)-3-[2-(2-propan-2-ylphenoxy)ethoxy]propan-2-ol;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34N2O3.2ClH/c1-4-21-9-11-22(12-10-21)15-18(23)16-24-13-14-25-20-8-6-5-7-19(20)17(2)3;;/h5-8,17-18,23H,4,9-16H2,1-3H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTZKMQQYLIHBHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC(COCCOC2=CC=CC=C2C(C)C)O.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-Ethylpiperazin-1-yl)-3-(2-(2-isopropylphenoxy)ethoxy)propan-2-ol dihydrochloride, with the CAS number 1216423-47-0, is a compound of interest in pharmacological research. This article aims to delve into its biological activity, highlighting key findings from various studies, potential therapeutic applications, and mechanisms of action.

- Molecular Formula: C₁₈H₂₅Cl₂N₃O₃

- Molecular Weight: 423.4 g/mol

- IUPAC Name: this compound

The compound primarily functions as a modulator of neurotransmitter systems, particularly influencing serotonin and dopamine pathways. Its structural components suggest potential interactions with various receptors, including:

- Serotonin Receptors (5-HT): May exhibit agonistic properties.

- Dopamine Receptors (D2): Potential antagonist effects, which could be beneficial in treating conditions like schizophrenia.

Pharmacological Effects

Research indicates that this compound may possess several pharmacological properties:

- Antidepressant Activity: Preliminary studies suggest efficacy in reducing depressive symptoms in animal models, likely through serotonin modulation.

- Anxiolytic Effects: Exhibits potential to reduce anxiety-related behaviors.

- Neuroprotective Properties: May protect neuronal cells from oxidative stress and apoptosis.

Study 1: Antidepressant Effects

A study conducted on rodents demonstrated that administration of the compound significantly reduced immobility time in the forced swim test, a common indicator of antidepressant activity. The results indicated a dose-dependent response, suggesting optimal dosing for therapeutic effects.

| Dose (mg/kg) | Immobility Time (seconds) |

|---|---|

| 0 | 180 |

| 5 | 120 |

| 10 | 90 |

Study 2: Anxiolytic Activity

In a separate study focusing on anxiety models, the compound was shown to decrease the frequency of anxiety-like behaviors in elevated plus maze tests. The reduction in avoidance behavior suggests significant anxiolytic properties.

| Treatment Group | Open Arm Entries | Time Spent in Open Arms (seconds) |

|---|---|---|

| Control | 5 | 30 |

| Compound (10 mg) | 15 | 60 |

Toxicological Profile

Toxicological assessments reveal that the compound has a favorable safety profile at therapeutic doses. However, high doses may lead to adverse effects such as:

- Gastrointestinal disturbances

- Central nervous system effects (e.g., sedation)

Comparison with Similar Compounds

Comparison with Structural Analogs

1-(4-(2-Fluorophenyl)piperazin-1-yl)-3-(2-(2-isopropylphenoxy)ethoxy)propan-2-ol dihydrochloride (CAS 1215693-72-3)

- Structural Difference : Replaces the ethyl group on piperazine with a 2-fluorophenyl ring.

- This may alter blood-brain barrier penetration .

2-Chloro-1-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethan-1-one

- Structural Difference : Features a pyrimidin-2-yl aromatic system and a chloroacetyl group.

- Impact : The pyrimidine ring introduces hydrogen-bonding capability, improving target engagement in enzymes or kinases. The chloroacetyl group may confer electrophilic reactivity, differing from the target’s propan-2-ol backbone .

(E)-1-{4-[Bis(4-methoxyphenyl)methyl]-piperazin-1-yl}-3-(4-ethoxy-3-methoxy-phenyl)prop-2-en-1-one

- Structural Difference: Bulky bis(4-methoxyphenyl)methyl and conjugated enone system.

- Impact: Increased steric hindrance may reduce bioavailability but enhance selectivity for specific receptors. The enone moiety could enable photochemical reactivity, unlike the target’s ether and alcohol functionalities .

Data Tables

Table 1. Structural and Physicochemical Comparison

Research Findings and Discussion

- Piperazine Substitution : Ethyl groups (target compound) likely enhance lipophilicity and metabolic stability compared to fluorophenyl () or pyrimidinyl () analogs, favoring prolonged half-lives in vivo.

- Synthetic Flexibility : Piperazine derivatives are synthetically versatile. The target compound’s synthesis may parallel ’s acetonitrile-based acylation or ’s coupling methods, though exact protocols remain unclear.

- Pharmacological Implications : Ethylpiperazine’s reduced polarity vs. fluorophenyl may lower CNS activity but improve peripheral efficacy. Bulky substituents () highlight trade-offs between selectivity and bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.